N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction using 1-bromo-3-chloropropane and imidazole.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with 4-(methylsulfanyl)benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides can be used as reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity . The sulfonyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide .
- N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate .
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide is unique due to its combination of an imidazole ring, a piperidine ring, and a sulfonyl group, which confer specific chemical and biological properties . This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-27-17-3-5-18(6-4-17)28(25,26)23-12-7-16(8-13-23)19(24)21-9-2-11-22-14-10-20-15-22/h3-6,10,14-16H,2,7-9,11-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJZTCJSXHKDMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.